7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride
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Overview
Description
The compound 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride is a complex organic molecule that features a bicyclic azabicyclo[321]octane scaffold linked to a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride: has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific structural features on biological activity.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as:
- (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
- 2-Azabicyclo[3.2.1]octane derivatives
Uniqueness
The uniqueness of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride lies in its combination of the azabicyclo[3.2.1]octane scaffold with the chromen-2-one moiety. This unique structure imparts specific properties that can be exploited in various applications, making it distinct from other similar compounds .
Properties
CAS No. |
881387-66-2 |
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Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11;/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2;1H/t11-,12+,14?; |
InChI Key |
JPRBPJKEDQRZIX-IEVOETTMSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4.Cl |
Origin of Product |
United States |
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